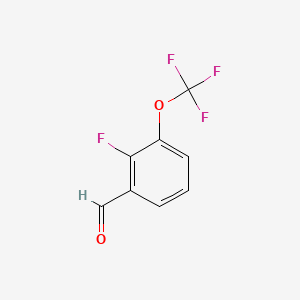

2-Fluoro-3-(trifluoromethoxy)benzaldehyde

Beschreibung

Contextualization of Fluorinated Aromatic Aldehydes in Modern Organic Chemistry

Aromatic aldehydes are a fundamental class of organic compounds, characterized by a formyl group (–CHO) attached to an aromatic ring. numberanalytics.commdpi.com They serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comnumberanalytics.com The reactivity of the aldehyde group, combined with the stability of the aromatic ring, makes them versatile substrates for various chemical transformations. numberanalytics.comnumberanalytics.com

The introduction of fluorine atoms onto the aromatic ring of an aldehyde significantly alters its chemical and physical properties. Fluorine is the most electronegative element, and its presence can influence the electronic environment of the molecule, affecting the reactivity of both the aromatic ring and the aldehyde functional group. jst.go.jp For instance, the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic substitution while making the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com This modified reactivity profile opens up new synthetic possibilities. Furthermore, incorporating fluorine can enhance properties like metabolic stability and lipophilicity, which are critical in the design of biologically active molecules. nih.govnih.gov

Significance of the Trifluoromethoxy Group (–OCF₃) as a Key Pharmacophore and Agrochemophore

The trifluoromethoxy group (–OCF₃) has emerged as a substituent of increasing importance in the fields of medicinal chemistry and agrochemicals. nih.govmdpi.com While structurally related to the more common trifluoromethyl (–CF₃) group, the intervening oxygen atom imparts distinct properties. The –OCF₃ group is highly lipophilic, often more so than the –CF₃ group, which can enhance a molecule's ability to permeate biological membranes. nih.govmdpi.com

Key properties and advantages of the trifluoromethoxy group include:

High Electronegativity and Electron-Withdrawing Nature : This influences the electronic properties of the parent molecule, which can be crucial for binding interactions with biological targets. nih.gov

Metabolic Stability : The strength of the carbon-fluorine bonds contributes to the metabolic stability of the –OCF₃ group, a desirable trait for drug candidates as it can lead to a longer biological half-life. nih.govmdpi.com

Modulation of Physicochemical Properties : It can be used to fine-tune a molecule's acidity, basicity, and conformation.

Bioisosteric Replacement : The trifluoromethoxy group is sometimes used as a bioisostere for other groups to improve a compound's pharmacological profile. mdpi.com

The trifluoromethoxy group is a feature in several successful agrochemicals, including the fungicide thifluzamide (B1681302) and the insecticide flometoquin. mdpi.com Its application in pharmaceuticals, while less frequent than the trifluoromethyl group, is a growing area of research, with trifluoromethoxy-containing compounds showing promise in various therapeutic areas. mdpi.combohrium.com

Overview of the Research Landscape for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde

This compound is a specific fluorinated aromatic aldehyde that combines the structural features discussed above: a benzaldehyde (B42025) core, a fluorine substituent, and a trifluoromethoxy group. Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₂ nih.govuni.lu |

| Molecular Weight | 208.11 g/mol |

| CAS Number | Not consistently available across sources |

| InChIKey | IKUSXOFNQSIUDU-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O uni.lu |

The research landscape for this compound itself is not extensively documented in publicly available literature. However, its value can be inferred from its status as a highly functionalized building block. Chemical building blocks like this are crucial starting materials in discovery chemistry. Researchers in medicinal and materials science utilize such compounds to synthesize novel, more complex molecules for investigation.

The presence of three distinct functional elements on the benzene (B151609) ring—the aldehyde, the fluorine atom, and the trifluoromethoxy group—provides multiple reaction sites for synthetic chemists to exploit. For example, the aldehyde group can undergo a variety of transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations to build larger molecular frameworks. ossila.com The fluorine and trifluoromethoxy groups, while generally stable, influence the reactivity of the ring and can be key features for achieving desired biological activity or material properties in the final product. The specific substitution pattern (1,2,3- or ortho and meta substitution) creates a unique electronic and steric environment, making it a valuable tool for structure-activity relationship (SAR) studies.

While direct research findings on this compound are sparse, its structural relatives, such as other fluorinated and trifluoromethylated benzaldehydes, are used as precursors in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. ossila.comchemicalbook.com Therefore, the primary role of this compound in contemporary research is as a specialized reagent for the construction of new chemical entities with potentially enhanced properties conferred by its unique combination of fluorine-containing substituents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUSXOFNQSIUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672900 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-58-9 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 3 Trifluoromethoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde suggests a stepwise introduction of the three substituents—fluoro, trifluoromethoxy, and formyl groups—onto the benzene (B151609) ring. The order of these introductions is critical to achieving the desired substitution pattern. A logical approach involves the installation of the trifluoromethoxy group first, followed by the regioselective introduction of the fluorine atom, and finally, the formation of the benzaldehyde (B42025) moiety.

This strategy leverages the directing effects of the substituents. The trifluoromethoxy group, being an ortho,para-director, can influence the position of the incoming fluorine atom. Subsequently, the combined directing effects of the existing fluoro and trifluoromethoxy groups can be exploited for the regioselective introduction of the formyl group.

Installation of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF₃) group is a crucial step in the synthesis. Several methodologies have been developed for this transformation, each with its own advantages and limitations.

Oxidative Desulfurization-Fluorination Approaches for OCF₃ Formation

One robust method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates. This method typically involves the conversion of a phenol to a dithiocarbonate, which is then treated with a fluorinating agent and an oxidant.

For instance, phenols can be reacted with carbon disulfide in the presence of a base, followed by methylation to yield the corresponding S-methyl xanthate. Subsequent treatment with a reagent system like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin (DBH) can then furnish the desired trifluoromethyl ether in good yields beilstein-journals.org. The mechanism involves the oxidative fluorination of the thiocarbonyl group beilstein-journals.org.

| Starting Material | Reagents | Product | Yield |

| Phenol | 1. CS₂, Base; 2. MeI | S-Methyl Xanthate | High |

| S-Methyl Xanthate | HF/Pyridine, DBH | Aryl Trifluoromethyl Ether | Good |

In Situ Chlorination/Fluorination Sequences for Ar-OCF₃ Synthesis

Another classical yet effective method involves the conversion of phenols to aryl trifluoromethyl ethers via an in situ chlorination/fluorination sequence. This typically involves the reaction of a phenol with a chlorinating agent like phosphorus pentachloride (PCl₅) to form an intermediate aryl trichloromethyl ether, which is then fluorinated using a suitable fluorinating agent such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF) mdpi.com.

This two-step, one-pot procedure can be advantageous as it avoids the isolation of the often-sensitive trichloromethyl ether intermediate. However, the harsh reaction conditions, including high temperatures and the use of strong acids, may not be suitable for substrates with sensitive functional groups mdpi.com.

| Starting Material | Reagents | Intermediate | Final Product |

| Phenol | PCl₅ | Aryl Trichloromethyl Ether | Aryl Trifluoromethyl Ether |

| Aryl Trichloromethyl Ether | SbF₃ or HF | - | Aryl Trifluoromethyl Ether |

Emerging Trifluoromethoxylation Reagents and Their Application

In recent years, several new reagents have been developed to facilitate the introduction of the trifluoromethoxy group under milder conditions. These include hypervalent iodine reagents, such as those developed by Togni and Umemoto.

Togni's reagents, for example, can be used for the direct O-trifluoromethylation of phenols. These reagents are often more tolerant of various functional groups compared to classical methods. The reaction of a phenol with a Togni reagent, typically in the presence of a base, can provide the corresponding aryl trifluoromethyl ether nih.govnih.gov. Similarly, Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, have also been employed for the electrophilic trifluoromethylation of phenols chemistrysteps.com.

These modern reagents offer a significant advantage in terms of reaction conditions and functional group compatibility, making them valuable tools for the synthesis of complex molecules containing the trifluoromethoxy moiety.

Regioselective Introduction of the Fluorine Atom

With the trifluoromethoxy group in place, the next critical step is the regioselective introduction of the fluorine atom at the ortho position. The trifluoromethoxy group is known to be an ortho,para-director in electrophilic aromatic substitution reactions. However, achieving high regioselectivity for the ortho position can be challenging.

Directed ortho-metalation (DoM) is a powerful strategy to achieve such regioselectivity. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom.

In the context of synthesizing this compound, if one starts with 3-(trifluoromethoxy)phenol, the hydroxyl group can act as a directing group for ortho-lithiation. Subsequent reaction with an electrophilic fluorinating agent would yield 2-fluoro-3-(trifluoromethoxy)phenol.

Formation and Functionalization of the Benzaldehyde Moiety

The final step in the synthesis is the introduction of the formyl group to furnish the benzaldehyde moiety. Several methods are available for the formylation of aromatic rings.

One common method is the Vilsmeier-Haack reaction , which involves the use of a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) organic-chemistry.orgnrochemistry.comiaamonline.org. This electrophilic aromatic substitution reaction is generally effective for electron-rich aromatic compounds. The reactivity of 1-fluoro-2-(trifluoromethoxy)benzene towards Vilsmeier-Haack conditions would depend on the electronic nature of the substituted ring.

Alternatively, formylation via ortho-lithiation provides a highly regioselective method. Starting from 1-fluoro-2-(trifluoromethoxy)benzene, the fluorine atom can act as a directing group for lithiation at the adjacent ortho position (the 3-position). Quenching the resulting aryllithium intermediate with a formylating agent like DMF would then yield the desired this compound researchgate.net.

| Method | Reagents | Key Intermediate | Product |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier reagent | This compound |

| Ortho-lithiation | n-BuLi, then DMF | 2-Fluoro-3-lithio-1-(trifluoromethoxy)benzene | This compound |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

A plausible synthetic route begins with the trifluoromethoxylation of a suitable fluorinated precursor, such as 1-fluoro-2-methoxybenzene. The methoxy (B1213986) group can be converted to a trifluoromethoxy group through a multi-step process involving demethylation to the corresponding phenol, followed by reaction with a trifluoromethylating agent. The subsequent formylation of the resulting 1-fluoro-2-(trifluoromethoxy)benzene is a critical step where selectivity is paramount. Ortho-lithiation directed by the trifluoromethoxy group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), would be a primary strategy to achieve the desired 3-formyl isomer.

Alternatively, a route commencing with a pre-existing aldehyde, such as 2-fluorobenzaldehyde (B47322), could be envisioned. The introduction of a hydroxyl group at the 3-position would be necessary, potentially through a directed ortho-metalation followed by oxidation. This intermediate, 2-fluoro-3-hydroxybenzaldehyde, could then undergo trifluoromethylation of the phenolic hydroxyl group.

A comparative analysis of these hypothetical routes highlights key differences in efficiency and selectivity. The first route, involving late-stage formylation, may offer better control over the introduction of the aldehyde at the desired position due to the directing effect of the trifluoromethoxy group. However, the initial trifluoromethoxylation can be a challenging transformation, often requiring harsh reagents and conditions. The second route, building upon a substituted benzaldehyde, simplifies the final formylation step but introduces challenges in the selective functionalization of the benzene ring without interfering with the existing aldehyde group.

To provide a clearer comparison, the following interactive data table outlines the potential steps, key reagents, and anticipated challenges for two hypothetical synthetic routes.

| Step | Route A: Late-Stage Formylation | Route B: Early-Stage Formylation |

| Starting Material | 1-Fluoro-2-methoxybenzene | 2-Fluorobenzaldehyde |

| Key Transformation 1 | Demethylation to 2-fluorophenol | Directed ortho-metalation and oxidation to 2-fluoro-3-hydroxybenzaldehyde |

| Key Transformation 2 | Trifluoromethoxylation of 2-fluorophenol | Trifluoromethylation of the phenolic hydroxyl group |

| Key Transformation 3 | Ortho-formylation of 1-fluoro-2-(trifluoromethoxy)benzene | - |

| Potential Yield | Moderate to Good | Potentially Lower |

| Selectivity Issues | Regioselectivity of formylation | Regioselectivity of hydroxylation and potential side reactions of the aldehyde |

| Reagent Complexity | May require specialized trifluoromethylating agents | May involve complex multi-step ortho-functionalization |

Green Chemistry Principles in this compound Synthesis

Atom Economy: Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key green chemistry goal. For instance, catalytic methods for both fluorination and formylation can significantly improve atom economy compared to stoichiometric reactions.

Use of Safer Solvents and Reagents: Many classical organic reactions employ hazardous solvents and reagents. A greener approach to the synthesis of this compound would involve the substitution of toxic solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids where feasible. Furthermore, replacing hazardous reagents, for example, by using less toxic fluorinating agents or developing catalytic formylation methods that avoid the use of pyrophoric organometallic reagents, would enhance the safety and environmental profile of the synthesis. Recent advancements in solid-state aromatic nucleophilic fluorination using potassium fluoride (KF) and mechanochemical protocols offer a promising solvent-free alternative.

Energy Efficiency: Synthetic processes that require high temperatures and pressures are energy-intensive. The development of catalytic systems that operate under milder conditions can lead to significant energy savings. For example, photochemical or electrochemical methods for specific transformations could offer more energy-efficient pathways.

Waste Prevention: The ideal synthesis produces no waste. While this is often unachievable, minimizing waste is a critical aspect of green chemistry. This can be addressed by designing reactions with high selectivity to reduce the formation of byproducts and by developing efficient purification methods that minimize solvent use.

The application of these principles to the synthesis of this compound is an ongoing area of research. The development of catalytic and more direct synthetic methods will be crucial in making the production of this important chemical intermediate more sustainable.

Chemical Reactivity and Transformational Pathways of 2 Fluoro 3 Trifluoromethoxy Benzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group in 2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a versatile hub for a range of organic reactions, including oxidations, reductions, and nucleophilic additions. These transformations allow for the synthesis of a diverse array of derivatives with potential applications in various fields of chemical research.

Oxidations to Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Fluoro-3-(trifluoromethoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. Several methods are effective for this conversion, with the Pinnick oxidation and Jones oxidation being notable examples due to their efficiency and tolerance of various functional groups. wikipedia.orgchemistry-reaction.comnih.govwikipedia.orgorganic-chemistry.orglibretexts.org

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger, such as 2-methyl-2-butene, to provide a mild and highly selective method for oxidizing aldehydes. wikipedia.orgchemistry-reaction.comnih.govnrochemistry.compsiberg.com This method is particularly advantageous for substrates with sensitive functional groups that might not be stable under harsher oxidative conditions.

The Jones oxidation , on the other hand, employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. wikipedia.orgorganic-chemistry.orgchemistrysteps.comchem-station.comadichemistry.com While being a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids, the strongly acidic and oxidative nature of the Jones reagent may limit its use with acid-sensitive substrates. wikipedia.orgorganic-chemistry.orgchemistrysteps.comadichemistry.com

| Oxidation Method | Oxidizing Agent | Typical Solvent | Typical Reaction Conditions | Anticipated Yield |

| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | tert-Butanol/Water | Room Temperature | High |

| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Acetone | 0°C to Room Temperature | Good to High |

Reductions to Corresponding Benzyl Alcohols and Further Derivatives

The carbonyl group of this compound can be reduced to a primary alcohol, yielding (2-Fluoro-3-(trifluoromethoxy)phenyl)methanol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgbyjus.commasterorganicchemistry.comlibretexts.orgjconsortium.comucalgary.cachemistrysteps.comugm.ac.idorientjchem.org

Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol or ethanol. libretexts.orgjconsortium.comugm.ac.idorientjchem.org Its selectivity for aldehydes and ketones makes it a popular choice when other reducible functional groups are present in the molecule.

Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. byjus.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com It will reduce not only aldehydes and ketones but also a variety of other functional groups, including esters and carboxylic acids.

The resulting benzyl alcohol can be further derivatized, for example, by conversion to the corresponding benzyl halide or by etherification.

| Reduction Method | Reducing Agent | Typical Solvent | Typical Reaction Conditions | Anticipated Yield |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | High |

| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0°C to Room Temperature (anhydrous) | Very High |

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack. This reactivity is the basis for a wide range of important transformations, including the formation of imines, oximes, hydrazones, and new carbon-carbon bonds via organometallic reagents or olefination reactions.

This compound readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically involve the nucleophilic addition of the nitrogen-containing compound to the carbonyl group, followed by the elimination of a water molecule.

Imines are formed by the reaction with primary amines, often under acidic catalysis to facilitate the dehydration step.

Oximes are synthesized by reacting the aldehyde with hydroxylamine hydrochloride, usually in the presence of a base to liberate the free hydroxylamine.

Hydrazones are produced through the reaction with hydrazine or substituted hydrazines. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov These reactions are often catalyzed by a small amount of acid. mdpi.comnih.gov

| Derivative | Reagent | Typical Catalyst | Typical Reaction Conditions |

| Imine | Primary Amine (R-NH₂) | Acid (e.g., acetic acid) | Reflux in an appropriate solvent |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Base (e.g., sodium acetate) | Room Temperature or gentle heating |

| Hydrazone | Hydrazine (N₂H₄) or Substituted Hydrazine | Acid (e.g., acetic acid) | Room Temperature or gentle heating |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to this compound provides a powerful method for the formation of new carbon-carbon bonds. masterorganicchemistry.comwikipedia.orgfiveable.memasterorganicchemistry.commasterorganicchemistry.com These reactions result in the formation of secondary alcohols after an acidic workup.

The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon single bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group that is introduced. The presence of the fluorine atom on the aromatic ring is generally well-tolerated in these reactions. nih.govquora.com

| Reagent Type | General Formula | Product after Workup | Typical Reaction Conditions |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | Secondary Alcohol | Anhydrous Ether or THF, 0°C to Room Temperature |

| Organolithium Reagent | R-Li | Secondary Alcohol | Anhydrous Ether or Hexanes, -78°C to Room Temperature |

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the conversion of aldehydes into alkenes. These reactions allow for the formation of a carbon-carbon double bond at the position of the original carbonyl group.

The Wittig reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. stackexchange.comechemi.comwikipedia.orgorganic-chemistry.org The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine oxide. stackexchange.comechemi.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. stackexchange.comechemi.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, generated by treating a phosphonate ester with a base. nrochemistry.comwikipedia.orgwikiwand.comresearchgate.netgriffith.edu.au The HWE reaction generally favors the formation of (E)-alkenes and offers the advantage of using more reactive and often more easily handled reagents compared to the Wittig reaction. nrochemistry.comwikipedia.orgwikiwand.com

| Reaction | Key Reagent | Product | Stereochemical Preference (Typical) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene | (E)-alkene |

Aromatic Ring Transformations and Substituent Effects

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be significantly retarded due to the presence of three deactivating groups. The regiochemical outcome of such a reaction would be determined by the directing effects of these substituents.

Fluoro Group (at C2): Halogens are generally ortho, para-directing deactivators. Thus, the fluoro group would direct incoming electrophiles to the C1 (ipso), C3, and C5 positions.

Trifluoromethoxy Group (at C3): This is a strong deactivating and meta-directing group. It would direct electrophiles to the C1 (ipso), C5, and in principle, the C3 position itself.

Aldehyde Group (at C1): The formyl group is a strong deactivating and meta-directing group, directing incoming electrophiles to the C3 and C5 positions.

Considering these competing effects, the C5 position is the most likely site for electrophilic attack, as it is meta to both the strongly meta-directing aldehyde and trifluoromethoxy groups, and para to the ortho, para-directing fluoro group. The strong deactivation of the ring, however, would necessitate harsh reaction conditions.

The electron-deficient nature of the aromatic ring in this compound makes it a plausible candidate for nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups is crucial for stabilizing the intermediate Meisenheimer complex. In this molecule, the fluorine atom is the most likely leaving group.

For a successful SNAr reaction, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge developed during the reaction. In this compound, the aldehyde group is ortho to the fluorine, and the trifluoromethoxy group is meta. The ortho-aldehyde group provides significant activation for the displacement of the fluorine atom by a nucleophile.

Table 2: Plausible Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Proposed Product | Potential Conditions |

|---|---|---|

| Sodium methoxide (NaOMe) | 2-Methoxy-3-(trifluoromethoxy)benzaldehyde | Methanol, heat |

| Ammonia (NH3) | 2-Amino-3-(trifluoromethoxy)benzaldehyde | High pressure, heat |

While the fluorine atom in this compound is generally not reactive enough for direct palladium-catalyzed cross-coupling reactions, a bromo or iodo analogue of this compound would be an excellent substrate for such transformations. Assuming the availability of 2-bromo-3-(trifluoromethoxy)benzaldehyde, a variety of carbon-carbon and carbon-heteroatom bonds could be formed.

Suzuki Coupling: Reaction with an organoboron reagent would introduce a new aryl or vinyl group.

Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynylated derivative.

Buchwald-Hartwig Amination: Reaction with an amine would lead to the corresponding N-aryl compound.

Table 3: Hypothetical Cross-Coupling Reactions of a Halogenated this compound Analogue (2-Bromo-3-(trifluoromethoxy)benzaldehyde)

| Reaction Type | Coupling Partner | Catalyst System | Plausible Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl-3-(trifluoromethoxy)benzaldehyde |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 2-(Phenylethynyl)-3-(trifluoromethoxy)benzaldehyde |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the aldehyde and the fluoro group could potentially act as DMGs.

However, the aldehyde group is itself electrophilic and would likely react with the organolithium reagent. Therefore, it would need to be protected, for example, as an acetal, prior to any metalation attempt. The fluoro group is a known, albeit weak, directing group. The trifluoromethoxy group is not typically considered a strong DMG.

Assuming the aldehyde is protected, lithiation would be directed by the fluoro group to the C6 position. Subsequent quenching with an electrophile would introduce a substituent at this position.

Table 4: Hypothetical Directed ortho-Metalation of a Protected this compound Derivative

| Protected Substrate | Lithiating Agent | Electrophile | Final Product (after deprotection) |

|---|---|---|---|

| 2-(2-Fluoro-3-(trifluoromethoxy)phenyl)-1,3-dioxolane | n-BuLi | Iodomethane (CH3I) | 2-Fluoro-6-methyl-3-(trifluoromethoxy)benzaldehyde |

| 2-(2-Fluoro-3-(trifluoromethoxy)phenyl)-1,3-dioxolane | sec-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | 2-Fluoro-6-formyl-3-(trifluoromethoxy)benzaldehyde |

Applications As a Versatile Building Block in Advanced Chemical Synthesis

Precursor in Pharmaceutical Research and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net 2-Fluoro-3-(trifluoromethoxy)benzaldehyde serves as an ideal starting material for introducing these benefits into new therapeutic agents.

The aldehyde group of this compound is a reactive handle for a variety of organic transformations, enabling the construction of diverse heterocyclic systems. While direct synthetic examples for this specific compound are not extensively documented in readily available literature, its reactivity can be compared to structurally similar compounds like 2-fluoro-3-methoxybenzaldehyde. This analogue is known to participate in reactions such as Wittig olefination and Friedel-Crafts acylations to form benzosuberone cores. ossila.com It is also utilized in the synthesis of various bicyclic heterocycles, including quinazolines, acridones, and hydroisoquinolines. ossila.com

By analogy, this compound can be employed in condensation and cyclization reactions to produce novel heterocyclic scaffolds where the trifluoromethoxy group imparts unique electronic and steric properties. The synthesis of such scaffolds is a cornerstone of medicinal chemistry, as heterocycles are prevalent in a vast number of marketed drugs.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Potential Scaffold | Significance in Medicinal Chemistry |

|---|---|---|

| Condensation with anilines/amidines | Quinazolines | Core structure in anticancer and antihypertensive agents. |

| Condensation and cyclization | Acridones | Intercalating agents with potential anticancer properties. |

| Pictet-Spengler or Bischler-Napieralski type reactions | Hydroisoquinolines | Found in numerous alkaloids and synthetic drugs with diverse activities. |

The trifluoromethoxy (-OCF3) group is a highly valued bioisostere in drug design, often used to replace other functionalities like methoxy (B1213986) (-OCH3) or chloro (-Cl) groups to fine-tune a molecule's properties. mdpi.comwikipedia.org The -OCF3 group is significantly more lipophilic and metabolically stable than a methoxy group. mdpi.com The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the oxygen, making it less prone to metabolic oxidation and a weaker hydrogen bond acceptor. mdpi.com

Introducing this compound into a synthesis allows for the creation of analogues with improved pharmacokinetic profiles. The enhanced lipophilicity can improve membrane permeability and bioavailability, while the metabolic stability can lead to a longer half-life in the body. mdpi.comresearchgate.net The trifluoromethyl group (-CF3), a component of the trifluoromethoxy group, is itself a bioisostere for chlorine and methyl groups, known to improve solubility and binding selectivity. mdpi.comwikipedia.org

Table 2: Physicochemical Properties of the Trifluoromethoxy Group as a Bioisostere

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Chloro (-Cl) |

|---|---|---|---|

| Lipophilicity (Hansch π) | +1.04 mdpi.com | -0.02 | +0.71 |

| Electronic Effect | Strongly electron-withdrawing mdpi.com | Weakly electron-donating | Electron-withdrawing |

| Metabolic Stability | High resistance to oxidation mdpi.com | Prone to O-dealkylation | Generally stable |

| Hydrogen Bond Acceptor Strength | Weak mdpi.com | Moderate | Weak |

Fragment-Based Drug Design (FBDD) has become a powerful tool for hit identification in drug discovery. This approach screens small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov Fluorinated fragments are particularly valuable due to the utility of ¹⁹F NMR spectroscopy for screening, which offers high sensitivity and a wide chemical shift range. nih.govlifechemicals.com

This compound is an excellent starting point for generating a library of fluorinated fragments. enamine.net The aldehyde functionality allows for rapid diversification, creating a set of related compounds with different substituents. The presence of two distinct fluorine environments (the aryl -F and the -OCF3 group) provides unique signals in ¹⁹F NMR, facilitating the detection and characterization of fragment binding to a target protein. lifechemicals.comthermofisher.com The creation of diverse fluorinated fragment libraries is fundamental to the success of ¹⁹F NMR screening campaigns. nih.govdtu.dk

Intermediate in Agrochemical Development

The introduction of fluorine is a highly successful strategy in the agrochemical industry, with fluorinated compounds representing a significant portion of modern pesticides and herbicides. researchgate.netnih.govresearchgate.net The trifluoromethoxy group is a key feature in several successful agrochemicals. mdpi.com

Many of the most effective agrochemicals contain fluorinated aromatic or heterocyclic cores. researchgate.netccspublishing.org.cn For instance, compounds containing a trifluoromethylpyridine moiety are widely used as pesticides. researchgate.netacs.orgnih.govacs.org this compound serves as a valuable intermediate for synthesizing complex molecules that can be evaluated as new pesticide or herbicide candidates. Its benzaldehyde (B42025) group can be readily transformed into a variety of other functional groups or used to link the fluorinated phenyl ring to other pharmacophores.

While specific commercial pesticides derived directly from this aldehyde are not prominent in public literature, its structural motifs are highly relevant. For example, it can be used to synthesize fluorinated benzanilides or pyrazole-containing structures, which are known classes of agrochemicals. ccspublishing.org.cn The synthesis of new diamide (B1670390) compounds, a class of modern insecticides, often involves the coupling of fluorinated building blocks. mdpi.com

The fluorine substituents in this compound are critical for modulating the physicochemical properties of resulting agrochemicals to optimize their performance. researchgate.netccspublishing.org.cn These properties are crucial for the molecule's ability to be absorbed by the plant or insect, transported to the site of action, and interact effectively with its biological target, all while resisting metabolic degradation. researchgate.netccspublishing.org.cn

Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance the penetration of the active ingredient through the waxy cuticles of leaves or the exoskeletons of insects. mdpi.comresearchgate.net

Metabolic Stability: Both the C-F bond and the C-OCF3 group are exceptionally strong and resistant to enzymatic cleavage. This blocks common metabolic pathways, increasing the persistence and efficacy of the pesticide. mdpi.comresearchgate.netccspublishing.org.cn

Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the aromatic ring. mdpi.comsemanticscholar.org This can lead to stronger interactions with the target enzyme or receptor, increasing the potency of the agrochemical. researchgate.net

Table 3: Impact of Fluorine Moieties on Agrochemical Properties

| Property Influenced | Effect of -F and -OCF3 Groups | Consequence for Agrochemical Performance |

|---|---|---|

| Transport | Increased lipophilicity mdpi.comresearchgate.net | Enhanced uptake and movement to the target site. |

| Metabolism | Blockage of metabolic deactivation researchgate.netccspublishing.org.cn | Increased biological half-life and persistence. |

| Binding | Altered electronic properties, leading to stronger interactions researchgate.net | Higher potency and efficacy at the target. |

| Acidity/Basicity | Increased acidity of nearby protons wikipedia.org | Can influence solubility and interaction with biological targets. |

Component in Advanced Materials Science

The introduction of fluorine-containing functional groups into materials is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity, and for tuning electronic characteristics. nih.govresearchgate.netmdpi.com The presence of both a fluorine atom and a trifluoromethoxy group makes this compound a compound of interest for the development of advanced materials.

Incorporation into Functional Polymers and Coatings

Fluorinated polymers are known for their exceptional properties, including low surface energy, high thermal stability, and resistance to chemical degradation. mdpi.comresearchgate.net While specific polymers derived from this compound are not extensively documented in the literature, its structure allows for its potential incorporation into various polymer backbones. The aldehyde functionality can be utilized in polymerization reactions, such as condensation polymerizations, to introduce the fluorinated aromatic unit into the main chain or as a side group of a polymer.

The incorporation of the 2-fluoro-3-(trifluoromethoxy)phenyl moiety is anticipated to bestow several desirable characteristics upon the resulting polymer:

Enhanced Thermal and Oxidative Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group contribute to increased thermal and oxidative stability of the polymer. nih.gov

Low Surface Energy and Hydrophobicity: Fluorinated segments are known to migrate to the surface of materials, leading to low surface energy and creating hydrophobic and oleophobic surfaces. This is a desirable property for creating self-cleaning or anti-fouling coatings.

Modified Dielectric Properties: The high electronegativity of fluorine atoms can lower the dielectric constant of a material, making it suitable for applications in microelectronics as an insulating layer. researchgate.net

Chemical Inertness: The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can enhance the chemical resistance of the polymer, making it suitable for applications in harsh chemical environments. mdpi.com

Polymers containing such fluorinated units could find applications as high-performance coatings for aerospace, electronics, and biomedical devices, or as specialty membranes with tailored permeability. researchgate.netmdpi.com

Precursor for Liquid Crystal Intermediates and Electronic Materials

The design of liquid crystal molecules often involves the strategic placement of polar and polarizable groups on a rigid molecular core to induce and control mesophase behavior. nih.govwikipedia.org Fluorinated substituents are particularly important in the field of liquid crystals as they can significantly influence properties such as dielectric anisotropy, viscosity, and clearing points. researchgate.net

This compound can serve as a key precursor for the synthesis of more complex liquid crystalline molecules. The aldehyde group provides a reactive handle for the construction of Schiff base or chalcone (B49325) linkages, which are common structural motifs in thermotropic liquid crystals. nih.govresearchgate.net

The introduction of the ortho-fluoro and meta-trifluoromethoxy substituents is expected to have a pronounced effect on the molecular properties relevant to liquid crystal applications:

Dipole Moment: The strong electronegativity of the fluorine and trifluoromethoxy groups will induce a significant dipole moment, which is crucial for the alignment of the molecules in an electric field, a key principle in liquid crystal displays (LCDs).

Steric Effects: The position of the substituents can influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of specific mesophases like nematic or smectic phases. researchgate.net

Electronic Properties: In the broader context of electronic materials, fluorination is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can improve charge injection and transport properties, as well as enhance the stability of the material against oxidation. rsc.org Therefore, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Application in Molecular Layer Deposition (MLD) Techniques for Thin Films

Molecular Layer Deposition (MLD) is a thin-film deposition technique that allows for the growth of organic and hybrid organic-inorganic polymer films with atomic-level precision. wikipedia.orgrsc.org The process relies on sequential, self-limiting surface reactions of bifunctional precursor molecules. Aromatic aldehydes are among the organic precursors that can be used in MLD processes. researchgate.net

While there are no specific reports on the use of this compound in MLD, its properties make it a plausible candidate for this technique. The aldehyde group can react with a surface, for example, a metal-organic precursor, in a self-limiting fashion. The trifluoromethoxy group, being relatively stable, would be incorporated into the resulting thin film.

The use of this fluorinated benzaldehyde in MLD could lead to the formation of highly conformal, ultra-thin hybrid polymer films with tailored properties:

Hydrophobic Surfaces: The resulting films would likely exhibit low surface energy and hydrophobicity due to the presence of the trifluoromethoxy groups at the surface.

Dielectric Layers: As with functional polymers, these MLD-grown films could serve as high-quality dielectric layers with a low dielectric constant for microelectronic applications. wikipedia.org

Barrier Coatings: The dense and conformal nature of MLD films, combined with the chemical inertness imparted by fluorination, could make them excellent barrier layers against moisture and corrosive agents.

Further research into the reactivity of this compound with various co-reactants in an MLD process would be necessary to explore this potential application fully.

Compound Data

Spectroscopic and Advanced Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For 2-Fluoro-3-(trifluoromethoxy)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to create a complete structural picture.

¹H NMR Spectroscopy: The proton NMR spectrum would account for all hydrogen atoms. The aldehydic proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.org The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns would be complex due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The aldehydic carbon (CHO) would have a characteristic resonance far downfield, around δ 185-195 ppm. rsc.org The carbon of the trifluoromethoxy group (-OCF₃) would appear as a quartet due to coupling with the three fluorine atoms. The remaining six aromatic carbons would have resonances in the typical aromatic region (δ 110-160 ppm), with their exact shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine (C-F) would appear as a doublet with a large coupling constant (¹JCF), while the carbon attached to the trifluoromethoxy group (C-OCF₃) would also show splitting. acdlabs.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups. nih.gov This spectrum would be expected to show two distinct signals. The first signal would correspond to the single fluorine atom attached to the aromatic ring, likely appearing in the typical chemical shift range for aryl fluorides. ucsb.educolorado.edu The second signal would be from the trifluoromethoxy (-OCF₃) group, appearing as a singlet at a characteristic chemical shift, which is generally found in a different region from C-F bonds. nih.gov

Predicted NMR Data Summary This table is predictive and based on established principles for similar structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.5 - 10.5 | s | CHO |

| ¹H | 7.0 - 8.0 | m | Ar-H |

| ¹³C | 185 - 195 | d | C HO |

| ¹³C | 110 - 160 | m, d, q | Ar-C, C-F, C-OCF₃ |

| ¹³C | 115 - 125 | q (¹JCF ≈ 250-300 Hz) | OC F₃ |

| ¹⁹F | -100 to -140 | m | Ar-F |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₄F₄O₂.

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak ([M]⁺) at a precise m/z value corresponding to its exact mass (208.0147). This measurement is critical for confirming the elemental composition.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic aldehydes, a common fragmentation is the loss of a hydrogen radical (-H) to form a stable acylium ion ([M-1]⁺). docbrown.info Another characteristic fragmentation is the loss of the entire aldehyde group (-CHO), resulting in an [M-29]⁺ peak. miamioh.edu Further fragmentation could involve the loss of carbon monoxide (CO) from the [M-1]⁺ fragment. The presence of the trifluoromethoxy group would likely lead to fragments corresponding to the loss of ·CF₃ or ·OCF₃, although the C-O bond is generally strong.

Predicted Fragmentation Data This table is predictive and based on established principles for similar structures.

| m/z Value (Predicted) | Fragment Lost | Resulting Ion Structure |

|---|---|---|

| 208 | - | [C₈H₄F₄O₂]⁺ (Molecular Ion) |

| 207 | H· | [C₈H₃F₄O₂]⁺ |

| 179 | CHO· | [C₇H₃F₄O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found in the region of 1680-1715 cm⁻¹. nist.gov Strong bands corresponding to the C-F bond stretch of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region. The aromatic C-F stretch would also appear in this region, typically around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and C-H stretching from the aldehyde and aromatic ring would be seen near 2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. nih.govnih.gov It would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone. The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule.

Key Vibrational Frequencies (Predicted) This table is predictive and based on established principles for similar structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~2850 | C-H Stretch | Aldehyde |

| 1715 - 1680 | C=O Stretch | Aldehyde |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch | Trifluoromethoxy & Aryl Fluoride |

X-ray Crystallography of Key Derivatives for Solid-State Structural Insights

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. While obtaining a suitable crystal of the liquid this compound itself may be challenging, converting it into a solid derivative (e.g., a hydrazone, oxime, or a product from a condensation reaction) can facilitate crystallographic analysis.

Should a crystal structure be obtained, it would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would confirm the substitution pattern on the benzene ring and reveal the orientation of the aldehyde and trifluoromethoxy groups relative to the ring and to each other. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. To date, no public crystal structure data for this compound or its direct derivatives has been reported.

Theoretical and Computational Chemistry Studies of 2 Fluoro 3 Trifluoromethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For 2-fluoro-3-(trifluoromethoxy)benzaldehyde, these calculations reveal how the distribution of electrons influences its stability and chemical behavior. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

In this compound, the strong electron-withdrawing nature of both the fluorine atom and the trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO. The HOMO is likely delocalized across the phenyl ring, while the LUMO would also be distributed over the aromatic system and the carbonyl group. researchgate.net The analysis of these frontier orbitals is crucial for predicting how the molecule will interact with other reagents in chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Properties This table is illustrative, based on general principles for substituted benzaldehydes.

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Low | Indicates reduced nucleophilicity due to electron-withdrawing groups. |

| LUMO Energy | Low | Indicates enhanced electrophilicity, particularly at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate to Large | Suggests relatively high kinetic stability. |

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry and energetics of molecules with high accuracy. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine optimal bond lengths, bond angles, and dihedral angles. researchgate.netjchr.org

These calculations would confirm a largely planar structure for the benzaldehyde (B42025) core. The C-F, C-O, and C=O bond lengths would be influenced by the electronic effects of the substituents. For instance, the strong electronegativity of the fluorine and trifluoromethoxy groups would induce charge polarization throughout the molecule. The optimized geometry provides the foundation for further calculations, including vibrational frequencies, reaction pathways, and conformational analysis.

Table 2: Predicted Ground State Geometrical Parameters from DFT Calculations Note: These values are representative expectations based on analyses of similar fluorinated aromatic compounds and are not from a direct computational study of the target molecule.

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-F Bond Length | ~1.35 Å |

| C(aromatic)-C(aldehyde) Bond Length | ~1.48 Å |

| C=O Bond Length | ~1.21 Å |

| C-O(CF3) Bond Length | ~1.37 Å |

| C-C-O(aldehyde) Bond Angle | ~124° |

| F-C-C Bond Angle | ~119° |

Mechanistic Investigations of Key Reactions

Computational chemistry is invaluable for mapping out the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

When a molecule has multiple reactive sites, computational methods can predict which site is most likely to react (regioselectivity). In the case of electrophilic aromatic substitution on this compound, the combined deactivating, ortho-para directing effect of the fluorine and the deactivating, meta-directing effect of the trifluoromethoxy group create a complex directive landscape. DFT calculations of the stability of potential intermediates (sigma complexes) can predict the most favorable position for electrophilic attack. youtube.com Similarly, for reactions creating a new chiral center, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome of the reaction. acs.org

Conformational Analysis and Intramolecular Interactions

This compound can exist in different spatial orientations, or conformations, due to rotation around single bonds, primarily the bond connecting the aldehyde group to the aromatic ring. Conformational analysis of similar 2-substituted benzaldehydes has shown a strong preference for planar conformations to maximize conjugation between the aldehyde and the ring. rsc.orgrsc.org

Two primary planar conformers are possible: the O-trans conformer, where the carbonyl oxygen is pointed away from the ortho-fluorine substituent, and the O-cis conformer, where it is pointed towards it. Due to steric repulsion and potential dipole-dipole repulsion between the electronegative oxygen and fluorine atoms, the O-trans conformer is predicted to be significantly lower in energy and thus the predominant form at equilibrium. rsc.orgrsc.org The trifluoromethoxy group at the 3-position would also influence this preference through steric and electronic interactions.

Table 3: Predicted Relative Energies of Conformers Based on conformational studies of 2-fluorobenzaldehyde (B47322) and 2-trifluoromethylbenzaldehyde. rsc.orgrsc.org

| Conformer | Dihedral Angle (F-C2-C1-C=O) | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

| O-trans | 180° | 0 (most stable) | >95% |

| O-cis | 0° | >3.0 | <5% |

Influence of Fluorine and Trifluoromethoxy Groups on Aromaticity and Reactivity

The presence of both a fluorine atom and a trifluoromethoxy group has a profound impact on the electronic properties and reactivity of the benzaldehyde.

Electronic Effects : Both substituents are strongly electron-withdrawing due to the high electronegativity of fluorine and the inductive effect of the -OCF₃ group. mdpi.com This significantly reduces the electron density of the aromatic ring, making it "electron-poor." This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or toluene. youtube.com Conversely, the electron-deficient nature of the carbonyl carbon is enhanced, making it a more potent electrophile for nucleophilic attack.

Aromaticity : While the substituents alter the electron distribution, the core aromaticity of the benzene ring is maintained. Computational methods like Nucleus-Independent Chemical Shift (NICS) analysis could be used to quantify the degree of aromaticity, which is expected to be slightly modulated but not fundamentally changed. jchr.org

Reactivity : The combined electronic influence dictates the molecule's reactivity profile.

Electrophilic Attack : The ring is deactivated. The ortho-fluoro group and the meta-trifluoromethoxy group would direct incoming electrophiles to positions 4 and 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Attack : The aldehyde is highly activated towards nucleophiles. This makes reactions like additions, reductions, and condensations at the carbonyl group particularly favorable.

Lipophilicity and Metabolic Stability : In a medicinal chemistry context, the trifluoromethoxy group is known to significantly increase lipophilicity, which can improve membrane permeability. mdpi.com Both fluorine and trifluoromethoxy groups can also block sites of metabolic oxidation, potentially increasing the biological half-life of drug candidates derived from this scaffold. mdpi.comemerginginvestigators.org

Molecular Dynamics Simulations of Compound Interactions with Solvents or Catalysts

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems. These simulations provide detailed insights into the interactions between a solute, such as this compound, and its environment, which can be a solvent or a catalyst. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing information about conformational changes, solvation structures, and the energetic landscapes of chemical processes.

While specific molecular dynamics studies on this compound are not extensively available in public literature, the methodologies are well-established. Drawing parallels from simulations of structurally related molecules, such as other substituted benzaldehydes and fluorinated aromatic compounds, we can outline the theoretical framework and expected outcomes of such studies. daneshyari.comarxiv.orgrsc.org

Interactions with Solvents

The choice of solvent can significantly influence the stability, reactivity, and conformational preference of this compound. MD simulations can elucidate the nature of these interactions at an atomic level. A typical simulation would involve placing a single molecule of the benzaldehyde derivative into a simulation box filled with a chosen solvent.

Commonly studied solvents in computational chemistry that would be relevant for this compound include both polar and non-polar examples, such as water, dimethyl sulfoxide (B87167) (DMSO), methanol, and supercritical carbon dioxide (scCO2). daneshyari.com The simulations would be run for a sufficient duration, typically nanoseconds to microseconds, to allow the system to reach equilibrium.

Key analyses performed on the resulting trajectories would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, one could analyze the RDFs around the aldehyde group, the fluorine atom, and the trifluoromethoxy group to understand the local solvent structure. For instance, in a study on benzaldehyde in CO2, the spatial distribution of CO2 molecules was found to closely follow the negative electrostatic potential of the solute molecule. daneshyari.com

Interaction Energies: These calculations quantify the strength of the interactions between the solute and the solvent molecules. This can be broken down into van der Waals and electrostatic contributions, providing a detailed picture of the forces governing solvation.

Hydrogen Bonding Analysis: In protic solvents like water or methanol, the formation of hydrogen bonds with the carbonyl oxygen of the aldehyde group would be a key aspect to investigate. MD simulations can provide statistics on the number and lifetime of these hydrogen bonds.

Solvation Shell Analysis: This involves identifying the first layer of solvent molecules surrounding the solute, known as the first solvation shell. The composition and dynamics of this shell are crucial for understanding the immediate chemical environment of the solute.

The data below illustrates the kind of results that could be obtained from a hypothetical MD simulation of this compound in two different solvents.

Table 1: Illustrative Solvation Characteristics of this compound from a Hypothetical MD Simulation

| Solvent | Average Interaction Energy (kcal/mol) | Average Number of Hydrogen Bonds to Carbonyl Oxygen |

| Water | -15.8 | 2.1 |

| Methanol | -12.5 | 1.5 |

| DMSO | -10.2 | 0 |

This table is for illustrative purposes and does not represent published experimental data.

Interactions with Catalysts

MD simulations are also invaluable for studying the initial steps of catalytic reactions, such as the binding of a substrate to a catalyst's active site. For a reaction involving this compound, a simulation could model the compound approaching and interacting with a catalyst, which could be a metal surface or an enzyme. nih.govresearchgate.net

For example, in a study of an intramolecular Stetter reaction catalyzed by benzaldehyde lyase, MD simulations were used to guide the rational screening of various enzymes. nih.gov A similar approach could be applied to predict suitable catalysts for reactions involving this compound.

Key aspects that would be investigated in such a simulation include:

Binding Pose and Orientation: Determining the most stable orientation of the benzaldehyde derivative within the catalyst's active site.

Conformational Changes: Observing any changes in the structure of both the substrate and the catalyst upon binding.

Key Intermolecular Interactions: Identifying the specific interactions, such as hydrogen bonds, electrostatic interactions, or pi-stacking, that stabilize the substrate-catalyst complex.

Free Energy Calculations: Methods like umbrella sampling or metadynamics can be used in conjunction with MD to calculate the free energy profile of the binding process, providing a quantitative measure of the binding affinity.

The following table provides an example of the type of data that could be generated from a simulation of this compound with a hypothetical catalyst.

Table 2: Illustrative Interaction Data for this compound with a Hypothetical Catalyst Active Site

| Interacting Group on Compound | Key Interacting Residue on Catalyst | Type of Interaction | Average Distance (Å) |

| Aldehyde Carbonyl | Lysine-123 | Hydrogen Bond | 2.8 |

| Aromatic Ring | Phenylalanine-87 | Pi-Stacking | 3.5 |

| Trifluoromethoxy Group | Leucine-45 | Van der Waals | 4.1 |

This table is for illustrative purposes and does not represent published experimental data.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Stereoselective Transformations

The reactivity of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde makes it a prime candidate for the development of new catalytic and stereoselective reactions. While research on this specific molecule is nascent, related studies on similar fluorinated and trifluoromethoxylated benzaldehydes provide a roadmap for future investigations.

Future research should focus on:

Asymmetric Catalysis: The development of organocatalytic or transition-metal-catalyzed enantioselective additions to the aldehyde group is a significant area for exploration. For instance, studies on 3-(trifluoromethoxy)benzaldehyde (B1330798) have shown its utility in organocatalytic aza-Henry reactions to produce chiral β-amino nitroalkanes, which are precursors to valuable cis-imidazoline structures. acs.org Similar strategies could be applied to this compound to synthesize enantiomerically enriched products.

Dual Catalysis Systems: Investigating dual catalytic systems, such as the combination of copper(I) hydride (CuH) and palladium catalysis, could unlock novel hydrofunctionalization reactions. mit.edu This approach has been successful for the hydroalkenylation of other olefins and could be adapted for transformations involving the aldehyde or derivatives of this compound.

Photoredox Catalysis: The use of visible-light photoredox catalysis offers a mild and efficient way to generate reactive intermediates. This strategy could be employed for the direct acylation of various C-H bonds using this compound as the acyl source, a concept that has been explored with other benzaldehydes. reading.ac.uk

A comparative look at related benzaldehydes in catalytic reactions is presented below:

| Aldehyde | Catalytic Reaction | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| 4-Fluoro-benzaldehyde | One-pot aminoalkylation | Vicinal diamine | 5.8:1 dr |

| 4-(Trifluoromethoxy)benzaldehyde | One-pot aminoalkylation | Vicinal diamine | 5.5:1 dr |

| 3-(Trifluoromethoxy)benzaldehyde | Aza-Henry Reaction | β-amino nitroalkane | -94% ee, 6:1 dr |

Table based on data from studies on related benzaldehydes, highlighting potential catalytic transformations for this compound. acs.orgnsf.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry for safer, more efficient, and scalable production. This compound is an ideal candidate for integration into such processes.

Future research in this area should include:

Process Optimization: Developing continuous-flow protocols for the synthesis of this compound itself and for its subsequent transformations. This would involve optimizing reaction parameters such as temperature, pressure, and catalyst loading in a flow reactor.

Integrated Analysis: The combination of flow synthesis with real-time analysis techniques, such as benchtop NMR or UV-Vis spectroscopy, would enable rapid process optimization and quality control. researchgate.netcore.ac.uk This has been successfully applied to other fluorinated compounds. researchgate.net

Safety and Efficiency: Flow chemistry can mitigate the hazards associated with highly reactive reagents and exothermic reactions, which are often involved in fluorination and trifluoromethoxylation processes. This would lead to a greener and more sustainable manufacturing route.

Exploration of Supramolecular Chemistry and Self-Assembly Applications

The electronic properties and potential for non-covalent interactions of this compound make it an intriguing building block for supramolecular chemistry. The fluorine and trifluoromethoxy groups can participate in halogen bonding, hydrogen bonding (with appropriate partners), and dipole-dipole interactions, guiding the self-assembly of complex architectures.

Unexplored avenues include:

Crystal Engineering: Systematic studies of the solid-state packing of this compound and its derivatives to understand and control the formation of specific crystalline architectures.

Liquid Crystals: The rigid core and potential for specific intermolecular interactions could be exploited in the design of novel liquid crystalline materials.

Functional Materials: Incorporation of this moiety into larger molecules could lead to the development of functional materials with applications in electronics or sensing, where the trifluoromethoxy group can tune properties like lipophilicity and electronic character.

Bio-Inspired Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the transformation of this compound is a largely unexplored but promising field.

Potential research directions are:

Enzymatic Reductions: Employing alcohol dehydrogenases for the stereoselective reduction of the aldehyde to the corresponding chiral alcohol, a valuable synthetic intermediate.

Acyloin Condensations: Utilizing enzymes like pyruvate (B1213749) decarboxylase from Saccharomyces cerevisiae for the umpolung (reactivity reversal) of the aldehyde and subsequent C-C bond formation. This has been demonstrated for other fluorinated benzaldehydes to produce phenylacetyl carbinols, which are precursors for important pharmaceuticals. nih.govdtu.dk

Directed Evolution: Engineering enzymes through directed evolution to enhance their activity and selectivity towards this compound, overcoming the potential challenges posed by this non-natural substrate.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

To fully understand and optimize the reactions involving this compound, the application of advanced in-situ spectroscopic techniques is crucial. These methods provide real-time information on reaction kinetics, intermediates, and mechanisms.

Key techniques for future application include:

In-Situ NMR Spectroscopy: Both ¹⁹F and ³¹P NMR (if phosphorus-containing reagents are used) can be powerful tools for monitoring the progress of fluorination or other transformations in real-time. nih.gov ¹¹B NMR has also been used to monitor the in-situ formation of boronate esters. mdpi.com

In-Situ IR Spectroscopy: Techniques like ReactIR can track the conversion of the aldehyde group by monitoring its characteristic carbonyl stretch, providing valuable kinetic data. rsc.org

Mass Spectrometry: In-situ mass spectrometry can be used to identify transient intermediates, providing crucial insights into reaction mechanisms. nih.gov

The application of these techniques will be instrumental in moving the chemistry of this compound from exploratory research to robust and well-understood synthetic methodologies.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 10.12 (s, 1H, CHO), 7.82–7.45 (m, 3H, aromatic) | |

| ¹⁹F NMR | δ -58.5 (s, 3F, CF₃), -112.3 (s, 1F, Ar-F) | |

| HRMS | m/z 209.0321 [M+H]⁺ (calc. 209.0324) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (CuI) | 2–3 mol% | 75–85% |

| Temperature | 60–70°C | Max efficiency |

| Reaction Time | 12–18 h | ≥90% conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.